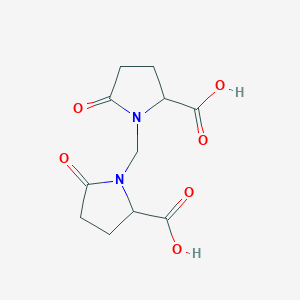
2,5-Dichlorotoluene
Overview
Description
2,5-Dichlorotoluene is a useful research compound. Its molecular formula is C7H6Cl2 and its molecular weight is 161.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86117. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Conversion
2,5-Dichlorotoluene has been studied for its catalytic conversion capabilities. It can be selectively synthesized into various chlorinated aromatics, such as 2,6-dichlorotoluene, dichlorobenzenes, and dichloroxylene, using catalysts like Hβ zeolite, Ag/Hβ, and Cu/Hβ in nitrogen or hydrogen atmospheres. The type of catalyst and the atmospheric condition significantly influence the product selectivity and yields (Zhai et al., 2017).
Isomerization and Redistribution
The isomerization and redistribution reactions of this compound over AlCl3 catalyst result in the formation of various dichlorotoluenes and chlorinated aromatics, including chlorobenzene and dichlorobenzene. This process demonstrates a high total yield of valuable chlorinated aromatics, which is significant for industrial applications (Zhai et al., 2018).
Spectroscopic Analysis
Spectroscopic techniques have been used to study this compound and its derivatives. For instance, jet-cooled 2,5-dichlorobenzyl radical, generated from this compound, was analyzed using vibronic emission spectroscopy. This research provides insights into the electronic transitions and vibrational mode frequencies of such radicals (Yi et al., 2014).
Improvement in Synthesis Processes
Research has also focused on improving the synthesis process of dichlorotoluenes. For example, improvements in the synthesis of 2,4-dichlorotoluene, using advanced alkaline rectification technologies, have been reported to enhance reaction yield, reduce production costs, and minimize pollution (Ying, 2004).
Ammoxidation Kinetics
The kinetics of vapor-phase ammoxidation of dichlorotoluenes to dichlorobenzonitrile over vanadium phosphorus oxide catalysts has been studied. This research is crucial for understanding reaction mechanisms and developing mathematical models to describe the reaction kinetics, which are vital for industrial scale-up (Dropka et al., 2006).
Biomimetic Systems
Biomimetic systems have been developed using this compound derivatives. For instance, aerobic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran in a biomimetic system demonstrated high yields, indicating a promising approach for environmentally friendly chemical synthesis (Xu et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2,5-Dichlorotoluene is the catalyst HZSM-5 . This catalyst plays a crucial role in the isomerization of this compound to 2,4-Dichlorotoluene .
Mode of Action
The interaction of this compound with its target involves a mechanism where a proton attacks the methyl group of this compound, followed by rearrangement leading to the formation of 2,4-Dichlorotoluene during isomerization . This process is facilitated by the catalyst HZSM-5 .
Biochemical Pathways
The biochemical pathway affected by this compound involves the isomerization of this compound to 2,4-Dichlorotoluene
Pharmacokinetics
The compound’s boiling point is 197-200 °c , and it has a density of 1.254 g/mL at 25 °C .
Result of Action
The molecular result of the action of this compound is the formation of 2,4-Dichlorotoluene
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, under atmospheric pressure at 350 °C, unmodified HZSM-5 achieves a selectivity of 66.4% for producing 2,4-DCT. After hydrothermal modification, the selectivity increases to 787% .
Safety and Hazards
Future Directions
Research is ongoing to improve the synthesis of 2,5-DCT. For instance, the influence of catalyst HZSM-5 on the isomerization of 2,5-DCT to produce 2,4-DCT has been investigated . This research fills the gap in the low value-added product 2,5-DCT isomer conversion, indicating its significant practical application potential .
Biochemical Analysis
Biochemical Properties
It is known that 2,5-Dichlorotoluene can undergo isomerization reactions in the presence of certain catalysts . The isomerization of this compound involves a mechanism where a proton attacks the methyl group of this compound, followed by rearrangement leading to the formation of another compound .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that chlorinated compounds can have various effects on cellular processes. For example, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with certain enzymes. For instance, the isomerization of this compound is catalyzed by a broad-spectrum chlorobenzene dioxygenase, followed by rearomatization catalyzed by a chlorobenzene dihydrodiol dehydrogenase .
Temporal Effects in Laboratory Settings
It is known that the isomerization of this compound to other compounds can be influenced by factors such as temperature and the presence of certain catalysts .
Dosage Effects in Animal Models
It is known that chlorinated compounds can have various effects in animals, including toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the chlorotoluene degradation pathway . This pathway involves the action of several enzymes, including a chlorobenzene dioxygenase and a chlorobenzene dihydrodiol dehydrogenase .
Transport and Distribution
It is known that chlorinated compounds can interact with various transporters and binding proteins .
Subcellular Localization
It is known that chlorinated compounds can be directed to specific compartments or organelles within cells .
Properties
IUPAC Name |
1,4-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAKZJUYBOYVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066484 | |
| Record name | 2,5-Dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19398-61-9 | |
| Record name | 2,5-Dichlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dichloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DICHLOROTOLUENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-dichloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2,5-Dichlorotoluene in current research?
A1: Currently, this compound is primarily investigated as a starting material for the synthesis of more valuable chlorinated aromatic compounds. Research focuses on its conversion into isomers like 2,4-Dichlorotoluene (2,4-DCT) through catalytic isomerization. [, ] This is driven by the higher value and potential applications of 2,4-DCT in various chemical industries.
Q2: What types of catalysts have shown promise in the isomerization of this compound?
A2: Studies have explored the use of Lewis acidic catalysts, such as AlCl3, and zeolite-based catalysts like HZSM-5. [, ] Research on HZSM-5, in particular, has demonstrated that modifications like hydrothermal treatment can significantly enhance the selectivity of the isomerization reaction towards 2,4-DCT. [] This improvement is attributed to changes in the catalyst's acidity and pore structure induced by the treatment.
Q3: How does the modification of HZSM-5 impact its catalytic performance in this compound isomerization?
A3: Hydrothermal treatment of HZSM-5 leads to a decrease in its total acidity and Brønsted/Lewis acid ratio, while simultaneously generating new secondary pores. [] These changes create a more favorable environment for the desired isomerization pathway, leading to a higher selectivity for 2,4-DCT. Unmodified HZSM-5 achieved a 2,4-DCT selectivity of 66.4%, which increased to 78.7% after hydrothermal modification under the same reaction conditions (atmospheric pressure, 350°C). []
Q4: What insights have computational chemistry studies provided into the isomerization mechanism of this compound?
A4: Density Functional Theory (DFT) calculations have been employed to investigate the interaction between 2,4-DCT and the HZSM-5 catalyst surface, providing insights into the adsorption thermodynamics. [] Further kinetic studies using DFT have proposed a mechanism involving proton attack on the methyl group of 2,5-DCT, followed by rearrangement, ultimately leading to the formation of 2,4-DCT. [] These computational findings, corroborated by experimental observations, support the feasibility of 2,5-DCT isomerization to 2,4-DCT.
Q5: Apart from isomerization, what other reactions involving this compound have been explored?
A5: Research has also investigated the anaerobic biodegradation of this compound under methanogenic conditions. [] Findings suggest that microorganisms present in soil can reductively dechlorinate 2,5-DCT, eventually leading to its conversion to toluene. [] This biodegradation pathway highlights the potential for bioremediation strategies to manage environmental contamination with 2,5-DCT.
Q6: Are there any analytical techniques specifically designed for the detection of this compound?
A6: Yes, Atmospheric Pressure Laser Ionization (APLI) coupled with mass spectrometry has been successfully applied for the highly selective and sensitive detection of this compound in the gas phase. [] This technique exhibits a detection limit as low as 12 parts per trillion by volume (pptv), highlighting its potential for monitoring trace amounts of 2,5-DCT in environmental and other applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














